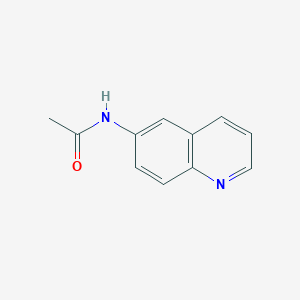

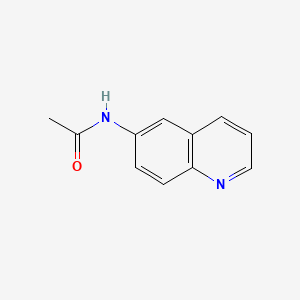

N-(quinolin-6-yl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-quinolin-6-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEUIVYGSBNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176975 | |

| Record name | Acetamide, N-6-quinolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-76-7 | |

| Record name | N-6-Quinolinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-6-quinolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22433-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-6-quinolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Quinolin-6-yl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKD9AEB999 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(quinolin-6-yl)acetamide: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of N-(quinolin-6-yl)acetamide. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |

| Molecular Weight | 186.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 22433-76-7 | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=CC=C2 | PubChem[1] |

| InChI | InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14) | PubChem[1] |

| InChIKey | GJEUIVYGSBNNKW-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents such as ethanol, DMSO, and DMF. | Inferred from related compounds |

Chemical Structure

The chemical structure of this compound is characterized by the fusion of a benzene ring and a pyridine ring, forming the quinoline core. The acetamido group (-NHCOCH₃) is attached to the 6th position of this bicyclic system.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and standard synthetic route would involve the acetylation of 6-aminoquinoline.

Proposed Synthesis of this compound

This proposed protocol is based on general and well-established methods for the acetylation of aromatic amines.

Objective: To synthesize this compound from 6-aminoquinoline.

Materials:

-

6-aminoquinoline

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (if necessary for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-aminoquinoline in a suitable solvent such as dichloromethane (DCM).

-

Addition of Base: Add a slight excess of a base, such as pyridine, to the solution. This will act as a catalyst and scavenger for the acetic acid byproduct.

-

Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (6-aminoquinoline) is consumed.

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer (DCM). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are a well-established class of compounds in medicinal chemistry, known for a broad range of biological activities, including anticancer and antimicrobial properties.[2] While this compound itself has not been extensively studied, research on structurally related compounds provides insights into its potential mechanisms of action.

A notable study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives identified them as novel inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha). The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is frequently implicated in cancer.[3]

The potential for quinoline-6-yl derivatives to inhibit PI3Kα suggests that this compound could be a scaffold for the development of anticancer agents targeting this pathway.

PI3K/Akt Signaling Pathway and Potential Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the potential point of inhibition by quinoline-6-yl derivatives.

Caption: PI3K/Akt signaling pathway with potential inhibition by this compound derivatives.

Summary and Future Directions

This compound is a quinoline derivative with a chemical structure that suggests potential for biological activity. While comprehensive experimental data on its physical and chemical properties are somewhat limited in the public domain, its structural similarity to known bioactive molecules, particularly inhibitors of the PI3K/Akt signaling pathway, makes it a compound of interest for further investigation in drug discovery, especially in the area of oncology. Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological screening to elucidate its mechanism of action and therapeutic potential.

References

N-(quinolin-6-yl)acetamide molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of N-(quinolin-6-yl)acetamide, including its molecular formula and weight. Additionally, it outlines a general experimental protocol for its synthesis, based on established methodologies for similar quinoline derivatives.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |

| Molecular Weight | 186.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 186.07932 Da | PubChem[2] |

| CAS Number | 22433-76-7 | PubChem[1] |

| IUPAC Name | N-quinolin-6-ylacetamide | PubChem[1] |

| SMILES | CC(=O)NC1=CC2=C(C=C1)N=CC=C2 | PubChem[1] |

| InChIKey | GJEUIVYGSBNNKW-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

Herein, a generalized experimental protocol for the synthesis of this compound is proposed, based on the common chemical transformation of an amine to an amide.

Objective: To synthesize this compound from 6-aminoquinoline and an acetylating agent.

Materials:

-

6-Aminoquinoline

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., triethylamine, pyridine) if using acetyl chloride

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-aminoquinoline in the chosen solvent.

-

Addition of Acetylating Agent: While stirring the solution, slowly add the acetylating agent (acetic anhydride or acetyl chloride). If using acetyl chloride, a base should be added to neutralize the HCl byproduct. The reaction is typically exothermic and may require cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (6-aminoquinoline) is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched, often with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Relationships in Compound Identification

The following diagram illustrates the logical workflow from the chemical name to its detailed molecular properties.

Caption: Logical flow from compound name to molecular properties.

References

An In-Depth Technical Guide to N-(quinolin-6-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(quinolin-6-yl)acetamide. The information is curated for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a quinoline ring system substituted with an acetamide group at the 6-position. Its formal IUPAC name is N-quinolin-6-ylacetamide.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-quinolin-6-ylacetamide | PubChem[1] |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |

| Molecular Weight | 186.21 g/mol | PubChem[1] |

| CAS Number | 22433-76-7 | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=CC=C2 | PubChem[1] |

| InChI | InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14) | PubChem[1] |

| InChIKey | GJEUIVYGSBNNKW-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 6-aminoquinoline. A plausible experimental protocol, based on standard organic chemistry procedures for the N-acetylation of aromatic amines, is detailed below.

Experimental Protocol: Acetylation of 6-Aminoquinoline

Materials:

-

6-Aminoquinoline

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-aminoquinoline (1.0 equivalent) in an appropriate volume of a dry aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetylating Agent: Cool the solution in an ice bath. To the stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise. If not using pyridine as the solvent, add a suitable base like triethylamine or pyridine (1.2 equivalents) to scavenge the acetic acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Isolation: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Potential Biological Activity and Signaling Pathways

While direct and extensive biological studies on this compound are not widely published, research on structurally related derivatives provides valuable insights into its potential therapeutic applications. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[2][3][4][5]

A study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives identified them as novel inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα).[6] This suggests that the this compound scaffold may serve as a valuable pharmacophore for targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many cancers, making it a prime target for drug development.

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, illustrating the potential point of intervention for a PI3Kα inhibitor.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.

Experimental Workflows for Biological Evaluation

To assess the biological activity of this compound, particularly as a potential anticancer agent and PI3K inhibitor, a series of in vitro assays can be employed.

Workflow for Anticancer Activity Screening

The following diagram outlines a general workflow for evaluating the anticancer properties of a compound like this compound.

Caption: General workflow for in vitro anticancer activity screening.

Protocol: In Vitro PI3Kα Inhibition Assay

To specifically investigate the inhibitory effect of this compound on PI3Kα, a biochemical assay can be performed.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (substrate)

-

ATP (co-factor)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

This compound (test compound)

-

Known PI3Kα inhibitor (positive control)

-

DMSO (vehicle control)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound or controls.

-

Initiation of Reaction: Add a mixture of PIP2 and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. The luminescence signal is inversely correlated with the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While further direct biological evaluation is required, the inhibitory activity of its derivatives against PI3Kα suggests a promising avenue for the development of novel anticancer therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and biological characterization of this and related quinoline compounds.

References

- 1. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]

- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(quinolin-6-yl)acetamide CAS number 22433-76-7

An In-Depth Technical Guide to N-(quinolin-6-yl)acetamide (CAS Number: 22433-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound belonging to the quinoline family. Quinoline and its derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. The quinoline scaffold is a key structural component in many approved drugs and is known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis method, and a discussion of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.[1]

| Property | Value | Source |

| CAS Number | 22433-76-7 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| IUPAC Name | N-quinolin-6-ylacetamide | [1] |

| Synonyms | 6-Acetamidoquinoline, N-(6-quinolyl)acetamide | [1] |

| Appearance | Solid | |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of this compound

Proposed Synthetic Route: Acetylation of 6-Aminoquinoline

The synthesis involves the reaction of 6-aminoquinoline with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base or solvent.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure for the N-acetylation of an aromatic amine and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

6-aminoquinoline

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 6-aminoquinoline (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the extensive research on structurally similar quinoline derivatives allows for the formulation of hypotheses regarding its potential therapeutic applications.

Potential Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3][4] Derivatives of quinoline have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and DNA repair enzymes.[2]

A study on 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, which share the quinolin-6-yl moiety, identified them as novel inhibitors of PI3Kα, a key enzyme in a signaling pathway frequently dysregulated in cancer.[5] This suggests that this compound could serve as a scaffold or starting material for the development of new anticancer drugs targeting the PI3K/Akt/mTOR pathway.

Table of Anticancer Activity of a Related Quinoline Derivative:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivative (ES-27) | HCT116 (Colon) | 0.28 | PI3Kα inhibitor | [5] |

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. They are known to exhibit activity against a broad spectrum of bacteria and fungi. The mechanism of action for many antimicrobial quinolines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6]

While no specific antimicrobial data for this compound was found, numerous studies on other N-substituted quinoline acetamides have demonstrated significant antimicrobial effects.[6][7][8][9]

Table of Antimicrobial Activity of Related Quinoline Derivatives:

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N-(quinolin-8-yl)acetamide derivatives | S. aureus | 0.488 - 0.977 | [7] |

| N- and O-substituted quinolin-2-one acetamide derivatives | B. cereus, B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhimurium | Moderate activity | [6] |

| N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives | Gram-positive and Gram-negative bacteria | Broad spectrum | [8] |

Potential Mechanism of Action and Signaling Pathways

Based on the activity of related compounds, a plausible mechanism of action for this compound or its derivatives in a cancer context could involve the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[5] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[10][11][12][13]

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Experimental Protocols (Representative)

The following are representative protocols for assessing the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Caption: Workflow for an MTT-based cell viability assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound, CAS number 22433-76-7, is a quinoline derivative with potential for further investigation in drug discovery and development. While direct experimental data on its biological activities are scarce, the well-documented anticancer and antimicrobial properties of structurally related quinoline compounds suggest that it could serve as a valuable scaffold for the design of new therapeutic agents. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive screening for its biological activities, particularly against cancer cell lines and microbial pathogens. Elucidation of its mechanism of action, potentially through its interaction with signaling pathways such as the PI3K/Akt/mTOR cascade, will be crucial in realizing its therapeutic potential.

References

- 1. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RePORT ⟩ RePORTER [reporter.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biological Activity of N-(quinolin-6-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(quinolin-6-yl)acetamide is a quinoline derivative with potential therapeutic applications. While direct comprehensive studies on this specific molecule are limited, the broader class of quinoline-containing compounds has demonstrated significant biological activities, including anticancer and antimicrobial effects. This technical guide consolidates the available data on this compound and its structurally related analogs to provide a comprehensive overview of its potential biological activities, mechanisms of action, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and natural products.[1] The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of quinoline have been extensively investigated and have shown a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.

This compound, with the chemical formula C₁₁H₁₀N₂O, belongs to this versatile family of compounds.[2] While specific biological data for this compound is not abundant in publicly available literature, the analysis of its structural analogs provides valuable insights into its potential therapeutic applications. This guide will focus on two primary areas of activity observed in closely related quinoline derivatives: anticancer and antimicrobial effects.

Potential Anticancer Activity

The quinoline core is a common feature in many anticancer agents.[3][4] Various derivatives have been shown to exhibit potent antiproliferative activity against a range of human cancer cell lines.[5][6] The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway as a primary mechanism for the anticancer activity of many quinoline derivatives.[7][8] This pathway is a crucial regulator of normal cellular processes and is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[9][10]

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which ultimately leads to increased protein synthesis, cell growth, and survival.[2][10]

Quinoline-based inhibitors can target different nodes within this pathway, with many acting as dual PI3K/mTOR inhibitors.[11] By inhibiting these key kinases, these compounds can effectively block the downstream signaling cascade, leading to the suppression of tumor growth and induction of apoptosis.

Figure 1: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.

Quantitative Data on Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various quinoline derivatives against different human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinolin-2(1H)-one | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Nasopharyngeal (NPC-TW01) | 0.6 | [5] |

| Quinoline-4-carboxylic acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Breast (MCF-7) | >80% inhibition at 100 µM | [12] |

| Pyrrolo-quinoline | DK8G557 (ATM inhibitor) | NCI 60 cell line panel (average) | 2.69 | [13] |

| Pyrrolo-quinoline | HP9912 (mTOR inhibitor) | NCI 60 cell line panel (average) | Not Reported | [13] |

| Quinoline | 91b1 | Various cancer cell lines | Not specified | [14] |

Potential Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[15] The most notable examples are the quinolone antibiotics, which are widely used to treat bacterial infections. Various other quinoline derivatives have also demonstrated broad-spectrum activity against bacteria and fungi.[16][17]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[15] These enzymes are essential for bacterial DNA replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is crucial for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By binding to and stabilizing the enzyme-DNA complex, quinoline derivatives prevent the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Figure 2: Proposed mechanism of action for antimicrobial quinoline derivatives.

Quantitative Data on Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| N-(quinolin-8-yl)acetamide | Compound 6f, 6i, 6k | Staphylococcus aureus | 0.488 - 0.977 | [18] |

| N-(quinolin-8-yl)acetamide | Compound 6f, 6i, 6k | Bacillus subtilis | 0.488 - 0.977 | [18] |

| N-(quinolin-8-yl)acetamide | Compound 6f, 6i, 6k | Klebsiella pneumoniae | 0.488 - 0.977 | [18] |

| Quinoline | Compound 2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.0 | [1] |

| Quinoline | Compound 6 | Clostridioides difficile | 1.0 | [1] |

| Quinoline-based hydroxyimidazolium hybrid | Compound 7c, 7d | Cryptococcus neoformans | 15.6 | [19] |

| Quinoline-Thiazole | Compound 4g, 4m | Staphylococcus aureus | 7.81 | [20] |

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the assessment of the biological properties of novel compounds. The following sections detail the methodologies for key in vitro assays relevant to the evaluation of the anticancer and antimicrobial activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or derivative) stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Figure 3: Experimental workflow for the MTT cell proliferation assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

Materials:

-

Bacterial or fungal strains

-

Appropriate sterile culture broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (or derivative) stock solution in DMSO

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it in the appropriate broth to the final desired concentration.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Figure 4: Experimental workflow for the broth microdilution susceptibility test.

Conclusion

This compound, as a member of the quinoline family, holds significant potential for further investigation as a therapeutic agent. Based on the extensive research on its structural analogs, this compound is likely to exhibit both anticancer and antimicrobial properties. The primary mechanism for its potential anticancer activity is through the inhibition of the PI3K/AKT/mTOR signaling pathway, while its antimicrobial effects are likely mediated by the inhibition of bacterial DNA gyrase and topoisomerase IV. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to initiate further studies to elucidate the specific biological profile of this compound and to explore its potential in drug development. Further synthesis of derivatives and comprehensive structure-activity relationship (SAR) studies are warranted to optimize its potency and selectivity for desired therapeutic targets.

References

- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

Potential Therapeutic Applications of N-(quinolin-6-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(quinolin-6-yl)acetamide is a heterocyclic compound featuring a quinoline core linked to an acetamide group. While direct and extensive research on the therapeutic applications of this compound is nascent, the broader family of quinoline derivatives has a well-established history in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] This technical guide consolidates the existing, albeit limited, information on this compound and its structurally related analogs to explore its potential therapeutic uses. The primary focus of current research on similar compounds centers on oncology and infectious diseases, suggesting promising avenues for future investigation of this compound. This document aims to provide a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound class to inform and guide future drug discovery and development efforts.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C11H10N2O.[3][4] Its structure, characterized by the fusion of a benzene and a pyridine ring system, provides a scaffold for diverse chemical modifications.

| Property | Value | Source |

| Molecular Formula | C11H10N2O | PubChem[3] |

| Molecular Weight | 186.21 g/mol | PubChem[3] |

| IUPAC Name | N-quinolin-6-ylacetamide | PubChem[3] |

| CAS Number | 22433-76-7 | PubChem[3] |

| Synonyms | 6-Acetamidoquinoline, N-(6-quinolyl)acetamide | PubChem[3] |

Synthesis

The synthesis of this compound and its derivatives typically involves standard amide bond formation reactions. A general synthetic route would involve the acylation of 6-aminoquinoline with an appropriate acetylating agent. While specific protocols for the synthesis of the parent compound are not detailed in the provided research, the synthesis of related derivatives offers insight into the general methodologies employed.

General Synthesis of N-(quinolin-yl)acetamide Derivatives

The synthesis of N-(quinolin-8-yl)acetamide derivatives has been described, providing a template for the synthesis of other isomers.[5] Similarly, the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one moieties has been reported, highlighting the versatility of the quinoline scaffold in generating diverse chemical entities.[6]

A representative synthetic workflow for quinoline-based acetamide derivatives is illustrated below:

Caption: Generalized synthetic workflow for this compound.

Potential Therapeutic Uses

Based on the biological activities of structurally related compounds, this compound holds potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents.[2] Research on derivatives of this compound has demonstrated significant antiproliferative activity against various cancer cell lines.

-

PI3Kα Inhibition: Derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as novel and potent PI3Kα inhibitors.[7] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. Inhibition of PI3Kα can lead to the suppression of tumor growth and proliferation.

-

Antiproliferative Effects: N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have shown in vitro antiproliferative activity against a panel of human cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancers.[6] One of the lead compounds from this study, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited potent activity against the NPC-TW01 nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM.[6] Mechanistic studies revealed that this compound induced cell cycle arrest in the S phase.[6]

The predicted anticancer properties of the related N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE further support the potential of the quinoline-acetamide core in oncology.[1]

| Compound | Cell Line | Activity | IC50 (μM) | Source |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | Antiproliferative | 0.6 | Eur J Med Chem. 2013 Jan:59:227-34[6] |

| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives (ES-25, ES-27) | - | PI3Kα Inhibition | Potent | Bioorg Med Chem. 2021 Jan 1:29:115863[7] |

Antimicrobial and Anti-mycobacterial Activity

Quinoline derivatives have a long history as antimicrobial agents.[2] Studies on N-(quinolin-8-yl)acetamide derivatives have revealed promising anti-mycobacterial activity.[5]

-

Anti-tubercular Activity: Several N-(quinolin-8-yl)acetamide derivatives have demonstrated moderate to good activity against Mycobacterium tuberculosis H37Rv strain, with MIC values as low as 12.5 μg/mL.[5] These compounds also showed low cytotoxicity against human embryonic kidney cells, indicating a favorable selectivity index.[5] The presumed mechanism of action for related naphthyridine compounds involves the inhibition of the InhA enzyme, a key component of the mycobacterial fatty acid synthesis pathway.[5]

| Compound Series | Target Organism | Activity | MIC (μg/mL) | Source |

| N-(quinolin-8-yl)acetamide derivatives | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 12.5 | ResearchGate Publication[5] |

Potential Mechanisms of Action

The therapeutic effects of this compound and its analogs are likely mediated through the modulation of key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway in Cancer

The discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors suggests that this pathway is a primary target for the anticancer activity of this compound class.[7]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Cell Cycle Regulation

The induction of S-phase cell cycle arrest by N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide suggests that this class of compounds may interfere with DNA replication and cell division processes in cancer cells.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research findings. The following are summaries of key experimental protocols from studies on related compounds.

In Vitro Antiproliferative Assay

This protocol is based on the methodology used to evaluate the anticancer activity of N-(naphthalen-2-yl)acetamide derivatives.[6]

-

Cell Culture: Human cancer cell lines (e.g., NPC-TW01, H661, Hep3B, A498, MKN45) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Caption: Workflow for in vitro antiproliferative assay.

Anti-mycobacterial Susceptibility Testing

This protocol is based on the methodology for evaluating the anti-tubercular activity of N-(quinolin-8-yl)acetamide derivatives.[5]

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv is used as the test organism.

-

Culture Medium: The bacteria are cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) supplemented with necessary growth factors.

-

Compound Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

-

Microplate Alamar Blue Assay (MABA): The assay is performed in 96-well plates. The bacterial suspension is added to wells containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days).

-

MIC Determination: After incubation, a resazurin-based indicator (Alamar Blue) is added to each well. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence for its efficacy is currently limited, the significant anticancer and anti-mycobacterial activities of its close structural analogs strongly suggest its potential in these areas. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of potent and selective this compound-based drugs could offer new therapeutic options for challenging diseases such as cancer and tuberculosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Multifaceted Mechanisms of N-(quinolin-6-yl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-(quinolin-6-yl)acetamide scaffold serves as a versatile backbone in medicinal chemistry, giving rise to a multitude of derivatives with diverse mechanisms of action. While the core molecule itself does not possess a singular, defined biological target, its substituted analogues have been shown to exhibit potent and specific activities against a range of biological targets, from protein kinases to metalloproteinases. This technical guide provides an in-depth exploration of the known mechanisms of action for various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Anti-Proliferative Activity and Cell Cycle Arrest

Certain derivatives of this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. A notable example is N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, which has shown potent activity against nasopharyngeal carcinoma cells.[1]

Mechanism of Action: This class of compounds appears to exert its anti-proliferative effects by inducing cell cycle arrest. Studies have revealed an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner, suggesting an interference with DNA replication or checkpoint controls.[1]

Quantitative Data: Anti-Proliferative Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | Nasopharyngeal Carcinoma | 0.6 | [1] |

| " | H661 | Lung Carcinoma | >50 | [1] |

| " | Hep3B | Hepatoma | >50 | [1] |

| " | A498 | Renal Carcinoma | >50 | [1] |

| " | MKN45 | Gastric Cancer | >50 | [1] |

Signaling Pathway: Cell Cycle Regulation

Caption: S-Phase arrest by this compound derivative.

Phosphoinositide 3-Kinase (PI3K) Inhibition

A distinct class of this compound derivatives, specifically those incorporating a 1,3,4-oxadiazole moiety, has been identified as potent inhibitors of PI3Kα.[2] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Mechanism of Action: These derivatives act as competitive inhibitors at the ATP-binding pocket of the p110α catalytic subunit of PI3K. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), they effectively shut down the downstream signaling cascade involving PDK1 and Akt, ultimately leading to decreased cell proliferation and survival.

Signaling Pathway: PI3K/Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

ADAMTS-5 Inhibition

Derivatives of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide have been developed as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2.[3] ADAMTS-5 is a key enzyme in the degradation of aggrecan, a major component of cartilage, and is a therapeutic target for osteoarthritis.

Mechanism of Action: These compounds are designed to chelate the active site zinc ion within the catalytic domain of ADAMTS-5, thereby preventing the cleavage of its aggrecan substrate. The quinoline and acetamide moieties contribute to the binding affinity and selectivity of these inhibitors.

Quantitative Data: ADAMTS-5 Inhibition

| Compound | ADAMTS-5 IC50 (µM) | Selectivity vs. ADAMTS-4 | Selectivity vs. MMP-13 | Reference |

| 10 | <1 | Good | Good | [3] |

| 14 | <1 | Good | Good | [3] |

| 25 | <1 | Good | Good | [3] |

| 53 | <1 | Good | Good | [3] |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

This compound derivative of interest

-

Human cancer cell line (e.g., NPC-TW01)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against a specific kinase, such as PI3Kα.

Materials:

-

Recombinant human kinase (e.g., PI3Kα)

-

Kinase substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

This compound derivative of interest

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel this compound derivative as a kinase inhibitor.

Caption: Workflow for kinase inhibitor discovery.

This guide highlights the significant potential of the this compound scaffold in developing targeted therapeutics. The diverse biological activities of its derivatives underscore the importance of subtle chemical modifications in determining the mechanism of action. Further research into this versatile chemical class is warranted to explore its full therapeutic potential.

References

- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(quinolin-6-yl)acetamide: A Foundational Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(quinolin-6-yl)acetamide, a simple yet elegant molecule, represents a cornerstone in the vast and ever-evolving landscape of medicinal chemistry. While not a therapeutic agent in its own right, its rigid, heterocyclic quinoline core, appended with a reactive acetamide group, has served as a pivotal scaffold for the development of a multitude of biologically active compounds. This technical guide delves into the discovery, synthesis, and historical context of this compound, providing a comprehensive overview of its role as a foundational element in drug discovery. We will explore the synthetic pathways leading to this key intermediate, detail its physicochemical properties, and, most importantly, illuminate its significance by examining the diverse pharmacological activities of its derivatives, which span from anticancer to antimicrobial agents. This guide aims to provide researchers and drug development professionals with a thorough understanding of the this compound core, empowering its strategic utilization in the design of next-generation therapeutics.

The Quinoline Core: A Legacy of Therapeutic Innovation

The story of this compound is intrinsically linked to the rich history of its parent heterocycle, quinoline. First isolated from coal tar in 1834, the quinoline scaffold, a fusion of a benzene and a pyridine ring, quickly captured the attention of chemists and pharmacologists. Its presence in the potent antimalarial alkaloid, quinine, isolated from cinchona bark, solidified its status as a "privileged scaffold" in medicinal chemistry. This early success spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine and primaquine.[1] Over the decades, the versatility of the quinoline ring has been demonstrated through its incorporation into drugs with a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3]

The position of substituents on the quinoline ring dramatically influences the biological activity of the resulting molecule. This compound, with its acetamido group at the 6-position, represents a key synthetic intermediate, providing a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound is a straightforward and well-established process, typically involving a two-step sequence starting from 6-nitroquinoline.

Synthesis of the Precursor: 6-Aminoquinoline

The primary precursor for this compound is 6-aminoquinoline. The most common and historically significant method for the synthesis of the quinoline core is the Skraup synthesis . This reaction involves the treatment of an aniline, in this case, p-nitroaniline, with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound itself or arsenic pentoxide). The reaction is famously exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring system.

Following the formation of 6-nitroquinoline, a standard reduction of the nitro group is performed to yield 6-aminoquinoline. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol: Synthesis of 6-Aminoquinoline via Skraup Reaction and Subsequent Reduction

Part A: Synthesis of 6-Nitroquinoline (Skraup Reaction)

-

Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add p-nitroaniline.

-

Addition of Reagents: To the stirred p-nitroaniline, add glycerol, followed by the slow, dropwise addition of concentrated sulfuric acid. The addition should be controlled to manage the exothermic reaction. An oxidizing agent, such as arsenic pentoxide or the p-nitroaniline itself, is also present.

-

Heating: The reaction mixture is heated cautiously. The reaction is vigorous and requires careful temperature control.

-

Work-up: After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-nitroquinoline.

-

Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Part B: Reduction of 6-Nitroquinoline to 6-Aminoquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid, to the solution of 6-nitroquinoline.

-

Heating: The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled and made basic with a concentrated sodium hydroxide solution to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield 6-aminoquinoline, which can be further purified by recrystallization or column chromatography.

N-Acetylation of 6-Aminoquinoline

The final step in the synthesis of this compound is the N-acetylation of 6-aminoquinoline. This is a standard transformation in organic chemistry and can be achieved using various acetylating agents. The most common and efficient method involves the use of acetic anhydride, often in the presence of a base like pyridine or in an acidic medium.

Experimental Protocol: N-Acetylation of 6-Aminoquinoline

-

Reaction Setup: Dissolve 6-aminoquinoline in a suitable solvent. For instance, pyridine can act as both the solvent and the base. Alternatively, a less reactive solvent like dichloromethane or chloroform can be used with the addition of a base such as triethylamine.

-

Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water or a dilute aqueous acid solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acetic acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Physicochemical Properties

This compound is a stable, solid organic compound with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Solid | Inferred from general properties of similar compounds |

| CAS Number | 22433-76-7 | |

| IUPAC Name | This compound |

The Role of this compound as a Scaffold in Drug Discovery

While this compound itself has not been developed as a drug, its true value lies in its utility as a versatile building block for more complex and potent therapeutic agents. The quinoline core provides a rigid framework that can be strategically positioned within a target's binding site, while the acetamide group offers a point for further chemical elaboration.

Anticancer Applications

The quinoline scaffold is a prominent feature in a number of anticancer agents. Derivatives of this compound have been explored as inhibitors of various cancer-related targets.

-

PI3Kα Inhibitors: A notable example is the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα).[4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. In these derivatives, the this compound core serves as a key structural element for binding to the enzyme's active site.

-

c-Met Kinase Inhibitors: The this compound moiety is also found within the structure of potent c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the development and progression of numerous cancers. Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)imidazo[1,2-b][1][5][6]triazin-2-yl]benzamide have been patented as c-Met kinase inhibitors, highlighting the importance of the quinolin-6-yl fragment in achieving high-affinity binding to the kinase domain.

Antimicrobial and Other Activities

The quinoline nucleus is historically renowned for its antimicrobial properties. While specific studies on the antimicrobial activity of this compound are limited, the broader class of quinoline derivatives continues to be a rich source of new antibacterial and antifungal agents. The introduction of various substituents onto the this compound scaffold could potentially lead to the discovery of novel antimicrobial compounds.

Future Perspectives and Conclusion

This compound stands as a testament to the enduring power of fundamental chemical scaffolds in the pursuit of novel therapeutics. Its straightforward synthesis and the versatility of its structure have cemented its place as a valuable intermediate in medicinal chemistry. While the direct biological activity of this core molecule remains to be fully elucidated, its integral role in the architecture of potent enzyme inhibitors underscores its significance.

For researchers and drug development professionals, this compound represents a strategic starting point for the design of new bioactive molecules. The continued exploration of novel derivatives, leveraging modern computational and synthetic techniques, holds the promise of unlocking new therapeutic agents for a range of diseases, from cancer to infectious diseases. This in-depth guide provides the foundational knowledge necessary to appreciate and strategically utilize the this compound core in the ongoing quest for innovative medicines.

References

-

PubChem. Compound Summary for CID 31176, this compound. National Center for Biotechnology Information. [Link]. Accessed December 2, 2025.

-

Organic Reactions, Inc. The Skraup Synthesis of Quinolines. [Link]. Accessed December 2, 2025.

- Choudhary, A., et al. (2015). Quinoline: A versatile heterocyclic nucleus in medicinal chemistry. RSC Advances, 5(21), 15874-15911.

-

Biosynce. (2025). What is the history of the discovery of quinoline? [Link]. Accessed December 2, 2025.

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]. Accessed December 2, 2025.

-

Shen, Y., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863. [Link].

-

Weng, L., et al. (2013). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1][5][6]triazin-2-yl]benzamide. U.S. Patent 8,420,645 B2. . Accessed December 2, 2025.

-

PrepChem.com. Synthesis of amino-quinoline. [Link]. Accessed December 2, 2025.

-

Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. [Link]. Accessed December 2, 2025.

-

Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]. Accessed December 2, 2025.

-

ResearchGate. The Skraup Synthesis of Quinolines. [Link]. Accessed December 2, 2025.

Visualizations

Synthesis Workflow of this compound

Caption: Synthetic pathway to this compound.

Role of this compound as a Scaffold

Caption: this compound as a central scaffold.

Sources

N-(quinolin-6-yl)acetamide: A Core Scaffold in Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract